molecular formula C13H13N5O6S B144047 Desmethyl Metsulfuron-methyl CAS No. 126312-31-0

Desmethyl Metsulfuron-methyl

Cat. No.: B144047
CAS No.: 126312-31-0
M. Wt: 367.34 g/mol
InChI Key: XCRRTPZSEWGCGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Metsulfuron-methyl involves the hydrolysis of Metsulfuron-methyl. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Desmethyl Metsulfuron-methyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Desmethyl Metsulfuron-methyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on plant physiology and metabolism.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.

    Industry: Used in the development of new herbicides and agrochemicals.

Mechanism of Action

Desmethyl Metsulfuron-methyl exerts its effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and growth in susceptible plants. The molecular targets include the ALS enzyme and associated pathways involved in amino acid synthesis .

Comparison with Similar Compounds

Uniqueness: Desmethyl Metsulfuron-methyl is unique due to its specific degradation pathway from Metsulfuron-methyl, which imparts distinct chemical properties and reactivity. Its structural features allow for targeted inhibition of the ALS enzyme, making it a valuable tool in both agricultural and research settings.

Properties

IUPAC Name

methyl 2-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O6S/c1-7-14-11(16-12(20)15-7)17-13(21)18-25(22,23)9-6-4-3-5-8(9)10(19)24-2/h3-6H,1-2H3,(H3,14,15,16,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRRTPZSEWGCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=O)N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028360
Record name Methyl 2-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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